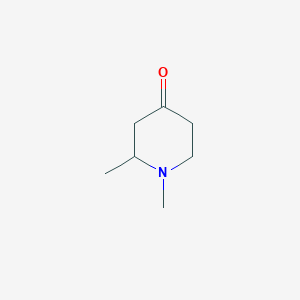

1,2-Dimethylpiperidin-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRRFARMTNWZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497604 | |

| Record name | 1,2-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-32-4 | |

| Record name | 1,2-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 1,2-Dimethylpiperidin-4-one: A Technical Guide for Researchers

Molecular Structure and Spectroscopic Overview

1,2-Dimethylpiperidin-4-one is a saturated heterocyclic ketone with a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol . The structure features a piperidine ring N-methylated at position 1 and substituted with a methyl group at position 2. The carbonyl group at position 4 is a key chromophore for infrared spectroscopy, and the overall molecular framework gives rise to distinct signals in nuclear magnetic resonance (NMR) spectroscopy and characteristic fragmentation patterns in mass spectrometry (MS).

The strategic placement of the methyl groups significantly influences the molecule's conformation and, consequently, its spectroscopic output. Understanding these nuances is critical for unambiguous structural assignment and for predicting the chemical behavior of this and related compounds.

Caption: Molecular structure of 1,2-Dimethylpiperidin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,2-Dimethylpiperidin-4-one, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus and their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum will account for all 13 protons in the molecule. The chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the conformational rigidity of the piperidine ring.

Table 1: Predicted ¹H NMR Spectral Data for 1,2-Dimethylpiperidin-4-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.2 | m | 1H | H-2 |

| ~ 2.3 - 2.7 | m | 4H | H-3, H-5 |

| ~ 2.1 - 2.4 | m | 2H | H-6 |

| ~ 2.2 | s | 3H | N-CH₃ |

| ~ 1.1 | d | 3H | C2-CH₃ |

Note: Predicted values are based on the analysis of related piperidin-4-one structures. Actual experimental values may vary.

Expert Insights:

-

The proton at C-2, being adjacent to the nitrogen and a methyl-substituted carbon, is expected to appear as a multiplet in the downfield region of the aliphatic protons.

-

The protons on the carbons adjacent to the carbonyl group (C-3 and C-5) will be deshielded and are expected to resonate at a lower field than the C-6 protons.

-

The N-methyl group will appear as a sharp singlet, a characteristic feature of N-methylated amines.

-

The C-2 methyl group will be a doublet due to coupling with the proton at C-2.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in a unique chemical environment. The chemical shift of the carbonyl carbon is particularly diagnostic.

Table 2: Predicted ¹³C NMR Spectral Data for 1,2-Dimethylpiperidin-4-one

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 - 212 | C=O (C-4) |

| ~ 55 - 60 | C-2 |

| ~ 50 - 55 | C-6 |

| ~ 45 - 50 | C-3, C-5 |

| ~ 40 - 45 | N-CH₃ |

| ~ 15 - 20 | C2-CH₃ |

Note: Predicted values are based on the analysis of related piperidin-4-one structures. Actual experimental values may vary.

Expert Insights:

-

The carbonyl carbon (C-4) will have the most downfield chemical shift, typically above 200 ppm, which is characteristic of ketones.[1]

-

The carbons directly attached to the nitrogen (C-2 and C-6) will be in the range of 50-60 ppm.

-

The N-methyl carbon signal will appear in the 40-45 ppm region.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like 1,2-Dimethylpiperidin-4-one would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

Caption: A typical workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In 1,2-Dimethylpiperidin-4-one, the most prominent feature will be the carbonyl stretch.

Table 3: Characteristic IR Absorption Bands for 1,2-Dimethylpiperidin-4-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1715 | Strong | C=O stretch (ketone) |

| 2950 - 2800 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1450 | Medium | C-H bend (CH₂, CH₃) |

Expert Insights:

-

The carbonyl (C=O) stretching frequency for a saturated six-membered cyclic ketone is typically observed around 1715 cm⁻¹.[2][3] This strong and sharp absorption is a definitive indicator of the ketone functional group.

-

The C-H stretching vibrations of the methyl and methylene groups on the piperidine ring will appear in the 2800-2950 cm⁻¹ region.

-

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expert Insights:

-

Molecular Ion: For 1,2-Dimethylpiperidin-4-one, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 127.

-

Nitrogen Rule: Since the molecule contains one nitrogen atom, the molecular weight is odd, which is consistent with the nitrogen rule.

-

Fragmentation: The fragmentation of cyclic amines is often initiated by alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. For 1,2-Dimethylpiperidin-4-one, this can lead to several characteristic fragment ions.

Caption: Plausible fragmentation pathways for 1,2-Dimethylpiperidin-4-one.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds, which ensures that a pure compound is being analyzed. Direct infusion is also an option.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion

The spectroscopic characterization of 1,2-Dimethylpiperidin-4-one relies on a complementary suite of analytical techniques. While experimental data for this specific molecule is not readily compiled in public databases, a thorough understanding of the spectroscopic principles governing substituted piperidin-4-ones allows for a reliable prediction and interpretation of its NMR, IR, and Mass spectra. This guide provides the foundational knowledge and expected spectral features that are essential for researchers working with this and structurally related compounds in the fields of synthetic chemistry and drug discovery. The protocols outlined herein represent standard, validated methods for obtaining high-quality spectroscopic data.

References

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

University of Wisconsin-Madison Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-4-piperidone. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1967). Synthesis of some N-substituted 4-piperidones. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its role as a versatile synthetic intermediate.[1][2] Among its derivatives, 1,2-Dimethylpiperidin-4-one stands out as a key building block in medicinal chemistry, offering multiple points for structural diversification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and stereochemistry, tailored for professionals engaged in drug discovery and development. We will delve into the causality behind experimental choices and provide insights grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

1,2-Dimethylpiperidin-4-one possesses a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group. The presence of two methyl groups, one on the nitrogen (N-1) and one at the adjacent carbon (C-2), significantly influences its chemical behavior.

Core Structure:

Caption: Retrosynthetic analysis and proposed forward synthesis of 1,2-Dimethylpiperidin-4-one.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Michael Addition. To a solution of methylamine (1.0 eq.) in a suitable solvent such as methanol at 0 °C, methyl vinyl ketone (1.1 eq.) is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield the crude Michael adduct.

-

Step 2: N-Acylation. The crude Michael adduct is dissolved in dichloromethane, and triethylamine (1.5 eq.) is added. The solution is cooled to 0 °C, and α-bromopropionyl bromide (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 6 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Step 3: Intramolecular Cyclization. The crude acylated product is dissolved in a suitable solvent like tetrahydrofuran, and a non-nucleophilic base such as sodium hydride (1.5 eq.) is added portion-wise at 0 °C. The reaction is then heated to reflux for 4 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford 1,2-Dimethylpiperidin-4-one.

Spectroscopic Characterization

The structural elucidation of 1,2-Dimethylpiperidin-4-one relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not readily available in public databases, we can predict the key features based on the analysis of closely related structures such as N-methyl-4-piperidone and 1,2-dimethylpiperidine. [3][4]

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the protons on the piperidine ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 2.2 - 2.5 | s |

| C2-CH₃ | 1.0 - 1.3 | d |

| H-2 | 2.8 - 3.2 | q |

| H-3, H-5, H-6 | 2.0 - 3.0 | m |

The protons on the carbons adjacent to the nitrogen and the carbonyl group will be deshielded and appear at a lower field. The coupling between the H-2 proton and the C2-methyl protons will result in a quartet and a doublet, respectively.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number of distinct carbon environments.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 205 - 215 |

| C-2 | 55 - 65 |

| C-6 | 50 - 60 |

| C-3, C-5 | 35 - 45 |

| N-CH₃ | 40 - 50 |

| C2-CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1725 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C-N | 1100 - 1250 | Medium |

Mass Spectrometry (Predicted):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 127. Key fragmentation patterns would likely involve the loss of the methyl groups and cleavage of the piperidine ring. A prominent fragment would be the iminium ion formed by α-cleavage at the C2-C3 bond.

Chemical Reactivity

The chemical reactivity of 1,2-Dimethylpiperidin-4-one is dictated by the presence of the ketone and the tertiary amine.

Reactions at the Carbonyl Group:

-

Reduction: The ketone can be readily reduced to the corresponding alcohol, 1,2-Dimethylpiperidin-4-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is influenced by the steric hindrance of the axial and equatorial approaches of the hydride.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents at the 4-position.

-

Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form 4-amino-1,2-dimethylpiperidine derivatives.

Reactions involving the α-Protons:

The protons on the carbons alpha to the carbonyl group (C-3 and C-5) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles.

-

Alkylation: Reaction with alkyl halides in the presence of a base like lithium diisopropylamide (LDA) can introduce alkyl groups at the C-3 and/or C-5 positions.

-

Aldol Condensation: The enolate can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones, which can be further dehydrated to α,β-unsaturated ketones.

Reactions at the Nitrogen Atom:

The tertiary amine is nucleophilic and basic. It can be quaternized by reaction with alkyl halides to form quaternary ammonium salts.

Caption: Key reaction pathways for 1,2-Dimethylpiperidin-4-one.

Stereochemistry

The presence of a stereocenter at the C-2 position means that 1,2-Dimethylpiperidin-4-one exists as a pair of enantiomers: (R)-1,2-Dimethylpiperidin-4-one and (S)-1,2-Dimethylpiperidin-4-one.

The piperidine ring typically adopts a chair conformation to minimize steric strain. [5]In the case of 1,2-Dimethylpiperidin-4-one, two diastereomeric chair conformations are possible for each enantiomer, depending on the relative orientation of the methyl group at C-2 (axial or equatorial).

-

Equatorial C-2 Methyl: This conformation is generally more stable due to the lower steric hindrance of the equatorial position.

-

Axial C-2 Methyl: This conformation is less stable due to 1,3-diaxial interactions with the axial protons on C-4 and C-6.

The conformational equilibrium will be heavily influenced by the steric bulk of the substituents. Stereoselective synthesis of a particular enantiomer or diastereomer can be achieved using chiral starting materials or chiral catalysts. [6]

Applications in Drug Development

Piperidin-4-one derivatives are valuable pharmacophores and have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. [1][2]1,2-Dimethylpiperidin-4-one serves as a versatile starting material for the synthesis of libraries of compounds for high-throughput screening. The ability to functionalize the molecule at the ketone, the α-carbons, and the nitrogen atom allows for the systematic exploration of the structure-activity relationship (SAR) of new drug candidates. It is a key intermediate in the synthesis of compounds targeting neurological disorders. [7]

Safety and Handling

The toxicological properties of 1,2-Dimethylpiperidin-4-one have not been thoroughly investigated. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

1,2-Dimethylpiperidin-4-one is a valuable heterocyclic building block with a rich and versatile chemistry. Its synthesis, reactivity, and stereochemical properties make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical behavior, as outlined in this guide, is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

References

-

Pandiarajan, K., Mohan, R. T., Sabapathy, M., & Hasan, M. U. (2006). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 44(8), 792-798. Available from: [Link]

-

Reddy, L. V. R., et al. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 13(21), 5886–5889. Available from: [Link]

- European Patent Office. (2020). PROCESS FOR PREPARING A PIPERIDIN-4-ONE (EP3666757A1).

-

Hassan, M. M. A., & Casy, A. F. (1970). PMR studies of the reaction between methiodides of substituted 4-piperidones and primary bases. Tetrahedron, 26(19), 4517-4526. Available from: [Link]

-

Sciencemadness.org. (2018). N methylation of 4-pyperidone. Available from: [Link]

-

Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

-

Rossi, S., et al. (2021). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Pharmaceuticals, 14(7), 655. Available from: [Link]

- Google Patents. (2012). Synthesis method for N-substituted-4-piperidone (CN102731369A).

-

Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Available from: [Link]

-

NIST. (n.d.). Piperidine, 1,2-dimethyl-. In NIST Chemistry WebBook. Available from: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Available from: [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Available from: [Link]

-

Khan, I., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1301, 137356. Available from: [Link]

-

ResearchGate. (2013). Piperidin-4-one: The Potential Pharmacophore. Available from: [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Available from: [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

-

PubChem. (n.d.). 1,1-Dimethylpiperidinium iodide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 1,4-dimethylpiperazine (a), 2 catalyst (b) and [PipBs1]ClO4 (c). Available from: [Link]

-

Chen, L., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2118. Available from: [Link]

-

Al-Jaber, A. A., & Al-shaikh, M. A. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(9), 1186. Available from: [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Available from: [Link]

-

MySkinRecipes. (n.d.). 2,2-Dimethylpiperidin-4-one hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dimethylpiperidine. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Available from: [Link]

-

NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. (n.d.). 1,2-Dimethylpiperidine. Retrieved from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Piperidine, 1,2-dimethyl- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]

Physical properties of 1,2-Dimethylpiperidin-4-one

An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylpiperidin-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Dimethylpiperidin-4-one (CAS No. 55433-51-7), a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a versatile intermediate, understanding its physical characteristics is paramount for its effective handling, purification, and application in research and drug development.[1] The piperidin-4-one scaffold is a well-established pharmacophore, and its derivatives are explored for a wide range of biological activities.[1][2]

Compound Identification and Core Structure

Accurate identification is the foundation of all chemical research. 1,2-Dimethylpiperidin-4-one is a disubstituted piperidinone, a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group. The specific placement of the methyl groups at the 1 (N-methyl) and 2 (α-to-nitrogen) positions defines its unique steric and electronic properties.

Caption: Chemical structure of 1,2-Dimethylpiperidin-4-one.

| Identifier | Value | Source |

| IUPAC Name | 1,2-Dimethylpiperidin-4-one | N/A |

| CAS Number | 55433-51-7 | N/A |

| Molecular Formula | C₇H₁₃NO | [3][4] |

| Molecular Weight | 127.18 g/mol | [3][4][5] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, including reaction setup, purification, and formulation. While specific experimental data for 1,2-Dimethylpiperidin-4-one is limited, reliable estimations can be made based on closely related structural analogs.

| Property | Estimated Value / Description | Rationale & Comparative Insights |

| Appearance | Colorless to pale yellow liquid | Similar N-alkylated piperidones, such as 1-Methyl-4-piperidone, are clear yellow to orange liquids.[6] The color may develop upon exposure to air.[7] |

| Boiling Point | ~170-185 °C (at 760 mmHg) | 1-Methyl-4-piperidone has a boiling point of 55-60 °C at 11 mmHg, which extrapolates to a higher temperature at atmospheric pressure.[6] The addition of a second methyl group would be expected to slightly increase the boiling point. |

| Density | ~0.91 - 0.93 g/mL | 1-Methyl-4-piperidone has a density of 0.92 g/mL at 25 °C.[6] The isomeric 4,4-Dimethylpiperidine has a calculated density of approximately 0.803 g/cm³.[8] The presence of the ketone group increases density. |

| Refractive Index (n²⁰/D) | ~1.460 - 1.465 | The refractive index for 1-Methyl-4-piperidone is 1.460.[6] This value is a measure of how light propagates through the substance and is a crucial parameter for purity assessment.[9] |

Solubility Profile

The solubility of 1,2-Dimethylpiperidin-4-one is governed by its molecular structure, which features both polar (ketone, tertiary amine) and nonpolar (aliphatic ring, methyl groups) regions.

-

Polarity and Solubility: The presence of the nitrogen and oxygen atoms makes the molecule polar, enhancing its solubility in polar solvents.[7]

-

Water Solubility: It is expected to be reasonably soluble in water due to the potential for hydrogen bonding between water molecules and the ketone's oxygen or the nitrogen's lone pair of electrons. However, high solubility is not anticipated.

-

Organic Solvents: As a general rule, it is expected to be freely soluble in a wide range of organic solvents, including ethanol, methanol, acetone, chloroform, and ethyl acetate.[7][10] This is typical for small organic molecules with its functional groups.

The choice of solvent is critical for reaction chemistry, extraction, and purification techniques like crystallization.[10] For recrystallization, a solvent system in which the compound is soluble at high temperatures but less soluble at lower temperatures would be ideal.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral characteristics for 1,2-Dimethylpiperidin-4-one based on established principles of organic spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule.[11] For 1,2-Dimethylpiperidin-4-one, the most prominent absorption band is expected to be the carbonyl (C=O) stretch.

-

C=O Stretch: A strong, sharp peak is anticipated in the range of 1715-1725 cm⁻¹ . This is characteristic of a six-membered ring ketone. For comparison, IR spectra of other piperidin-4-one derivatives show this C=O peak clearly, for instance at 1722 cm⁻¹ in one case.[2]

-

C-N Stretch: A medium intensity peak is expected around 1100-1250 cm⁻¹ .

-

C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ring and methyl groups will be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum will show distinct signals for the two methyl groups and the protons on the piperidine ring.

-

N-CH₃ (Position 1): A singlet is expected around 2.2-2.5 ppm . This signal is a singlet because there are no adjacent protons to cause splitting.

-

C-CH₃ (Position 2): A doublet is expected around 1.0-1.3 ppm , coupled to the single proton at the C2 position.

-

Ring Protons (Positions 2, 3, 5, 6): These protons will appear as complex multiplets in the region of 2.0-3.0 ppm . The exact chemical shifts and coupling patterns are complex due to the chair-like conformation of the ring and diastereotopic relationships.[12]

The carbon NMR spectrum will show seven distinct signals, one for each unique carbon atom.

-

C=O (Position 4): The ketone carbon is the most deshielded and will appear far downfield, typically >200 ppm . In related esters, the C=O appears around 167 ppm, but ketone carbons are further downfield.

-

Ring Carbons (C2, C6): The carbons adjacent to the nitrogen (C2, C6) will appear in the range of 50-65 ppm .

-

Ring Carbons (C3, C5): These carbons will be found further upfield, around 30-45 ppm .

-

Methyl Carbons (N-CH₃, C-CH₃): The two methyl group carbons will appear in the most upfield region of the spectrum, typically between 15-45 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.[11]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 127 , corresponding to the molecular weight of the compound.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the methyl group at C2 or cleavage of the ring, leading to characteristic fragment ions.

Experimental Methodologies

To ensure scientific integrity, physical properties must be determined using standardized and validated protocols.

Protocol for Refractive Index Measurement

The refractive index is a fundamental physical property that is sensitive to temperature and purity. It is measured using a refractometer, such as an Abbe refractometer.[9]

Caption: Workflow for determining the refractive index.

Causality and Trustworthiness:

-

Calibration: The initial calibration with a known standard (like distilled water, nD = 1.3330) ensures the accuracy and trustworthiness of the instrument's readings.[13]

-

Temperature Control: Refractive index is highly dependent on temperature. Maintaining a constant temperature (typically 20°C or 25°C) is critical for reproducibility and comparison with literature values.

-

Purity Check: This measurement serves as a rapid and effective check for the purity of the sample. Impurities will cause a deviation from the expected refractive index value.

References

- Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 25-30.

-

Solubility of Things. (n.d.). 1,2-dimethylpiperidine. Retrieved January 15, 2026, from [Link]

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

-

Stenutz. (n.d.). 1-methylpiperidin-4-one. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). (2R,4R)-1,2-Dimethylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 1-(2,5-Dimethylphenyl)-2,3-dimethylpiperidin-4-one. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE (EP 3666757 A1).

- Selvanayagam, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199.

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

-

LookChem. (n.d.). 1,2-dimethylpiperidine. Retrieved January 15, 2026, from [Link]

- Selvanayagam, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

- Pandiarajan, K., et al. (1983). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 21(9), 560-565.

-

PubChem. (n.d.). 2,6-Dimethylpiperidin-4-one. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Piperidinone, 2,5-dimethyl-. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

- Nimbarte, G. R. (n.d.). Investigations in the refractrometric study of substituted- dihydropyrimidin-2(1h) one in different.

- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Dimethylpiperidin-4-one. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Scandoside, methyl ester. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Mitindomide. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Trimethylolethane. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 4,4-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

-

RefractiveIndex.INFO. (n.d.). Refractive Index. Retrieved January 15, 2026, from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. 2,6-Dimethylpiperidin-4-one | C7H13NO | CID 11040712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Piperidinone, 2,5-dimethyl- | C7H13NO | CID 11228802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CAS # 4045-30-1, 4,4-Dimethylpiperidine, NSC 107116 - chemBlink [chemblink.com]

- 9. sciensage.info [sciensage.info]

- 10. chemrevlett.com [chemrevlett.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 13. Refractive Index [macro.lsu.edu]

An In-depth Technical Guide to the Synthesis of 1,2-Dimethylpiperidin-4-one via Double Mannich Reaction

Executive Summary

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for a vast array of biologically active compounds, including analgesics, antiarrhythmics, and central nervous system agents.[1][2] Specifically, 1,2-dimethylpiperidin-4-one provides a key building block with defined substitution patterns, enabling further functionalization. This guide provides a comprehensive technical overview of its synthesis, focusing on the robust and efficient double Mannich reaction. We will dissect the underlying reaction mechanism, explore the causality behind critical experimental parameters, present a detailed laboratory protocol, and discuss the stereochemical implications of the synthesis. The objective is to furnish researchers with the foundational knowledge and practical insights required to successfully synthesize and handle this important intermediate.

The Mannich Reaction: A Cornerstone of Heterocyclic Synthesis

The Mannich reaction is a classic three-component condensation that forms a C-C bond by aminoalkylating a compound containing an acidic proton.[3][4] In its most common form, it involves the reaction of an enolizable carbonyl compound, a non-enolizable aldehyde (often formaldehyde), and a primary or secondary amine.[5][6] The product, a β-amino carbonyl compound, is known as a "Mannich base."[4][6]

For the synthesis of the piperidone ring, a variation known as the double Mannich reaction is employed.[7][8] This powerful cyclocondensation strategy assembles the six-membered ring in a single pot by reacting a primary amine, two equivalents of an aldehyde, and a ketone that can be enolized on both sides, such as acetone.[9] This approach is lauded for its atom economy and operational simplicity, making it a preferred method for constructing substituted 4-piperidones.[10]

Reaction Mechanism: A Stepwise Elucidation

The formation of 1,2-dimethylpiperidin-4-one is a sequential process involving the formation of two distinct iminium ions, two nucleophilic attacks, and a final intramolecular cyclization. The reaction is typically acid-catalyzed, as this promotes both iminium ion formation and ketone enolization.[6][11]

-

Iminium Ion Formation : The reaction initiates with the condensation of the primary amine (methylamine) with two different aldehydes: acetaldehyde and formaldehyde. These reactions form the corresponding electrophilic iminium ions, Methyl(ethylidene)ammonium and the N-methylmethaniminium ion, respectively.[6][12][13]

-

First Nucleophilic Attack : Acetone, serving as the nucleophile, tautomerizes to its enol form. The enol then attacks the more substituted (and generally more reactive) iminium ion derived from acetaldehyde, forming the first C-C bond at what will become the C3 position of the ring.

-

Second Nucleophilic Attack : The resulting keto-amine intermediate still possesses an enolizable α-proton on the other side of the carbonyl. This position enolizes and subsequently attacks the second iminium ion (derived from formaldehyde).

-

Intramolecular Cyclization (Mannich-type) : The intermediate formed in the previous step now contains all the necessary atoms for the ring. An intramolecular nucleophilic attack of the secondary amine onto the carbonyl carbon, followed by dehydration, closes the ring to yield the final 1,2-dimethylpiperidin-4-one product.

The overall mechanistic pathway is visualized below.

Caption: Mechanistic pathway for the double Mannich synthesis.

Critical Reaction Parameters and Their Scientific Rationale

The success of the synthesis hinges on the careful control of several key parameters. Understanding the causality behind these choices is critical for optimization and troubleshooting.

-

Reactant Stoichiometry : The molar ratio of amine, aldehydes, and ketone is crucial. A typical ratio is 1 equivalent of methylamine, 1 equivalent of acetaldehyde, 1 equivalent of formaldehyde, and 1 equivalent of acetone. This ensures the sequential formation of the necessary intermediates for efficient cyclization.

-

Choice of Amine Salt : Using the hydrochloride salt of methylamine (CH₃NH₂·HCl) is standard practice.[12] The salt serves as a convenient source of the amine while concurrently maintaining the acidic pH required to catalyze the formation of the electrophilic iminium ions.[6]

-

Solvent System : Protic solvents such as water, ethanol, or methanol are preferred because they effectively stabilize the charged iminium ion intermediates, thereby facilitating the reaction.[11][12] Some protocols have demonstrated that using glacial acetic acid as the solvent can lead to rapid reactions and very satisfactory yields, as it acts as both a solvent and a catalyst.[10]

-

Temperature Control : The reaction is typically performed at reflux temperature. This provides the necessary activation energy to drive the multiple condensation and cyclization steps to completion within a reasonable timeframe.

-

pH Management : An acidic environment is essential. It accelerates the dehydration step in iminium ion formation and promotes the enolization of the acetone nucleophile. The use of an amine hydrochloride salt typically maintains the pH in the optimal range without the need for additional acid.

Detailed Experimental Protocol

This protocol provides a robust, field-proven method for the laboratory-scale synthesis of 1,2-dimethylpiperidin-4-one, isolated as its hydrochloride salt for enhanced stability and ease of handling.

Materials and Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| Methylamine hydrochloride | CH₃NH₂·HCl | 67.52 | 6.75 g | 0.10 |

| Acetone | C₃H₆O | 58.08 | 5.81 g (7.35 mL) | 0.10 |

| Acetaldehyde | CH₃CHO | 44.05 | 4.41 g (5.6 mL) | 0.10 |

| Formaldehyde (37% aq. soln.) | HCHO | 30.03 | 8.1 g (7.5 mL) | 0.10 |

| Ethanol (95%) | C₂H₅OH | - | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | - | 100 mL | - |

| Acetone (for crystallization) | C₃H₆O | - | ~150 mL | - |

| Concentrated HCl | HCl | - | As needed | - |

| Sodium Hydroxide (50% aq.) | NaOH | - | As needed | - |

Step-by-Step Procedure

-

Vessel Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methylamine hydrochloride (6.75 g), acetone (7.35 mL), and ethanol (50 mL).

-

Reagent Addition : Stir the mixture until the solids dissolve. Carefully add acetaldehyde (5.6 mL) followed by the 37% formaldehyde solution (7.5 mL).

-

Reaction Reflux : Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The solution may turn yellow to orange.

-

Solvent Removal : After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol and any unreacted volatiles under reduced pressure using a rotary evaporator.

-

Basification and Extraction : To the remaining residue, add 50 mL of water. Cool the flask in an ice bath and slowly add 50% aqueous sodium hydroxide solution with stirring until the pH is strongly basic (pH > 12). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration : Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the ether solution on a rotary evaporator to yield the crude free base as an oil.

-

Salt Formation and Crystallization : Dissolve the crude oil in 50 mL of fresh diethyl ether. While stirring, add concentrated HCl dropwise until the solution is acidic to litmus paper, which will precipitate the hydrochloride salt. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Isolation and Purification : Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether. Recrystallize the crude hydrochloride salt from a minimal amount of hot acetone to obtain the purified 1,2-dimethylpiperidin-4-one hydrochloride as a crystalline solid.[14]

-

Drying : Dry the final product in a vacuum oven at 50-60°C to a constant weight.

Caption: Experimental workflow for synthesis and purification.

Stereochemical Considerations

The described synthesis introduces a chiral center at the C2 position of the piperidin-4-one ring (the carbon bearing the methyl group derived from acetaldehyde). In the absence of any chiral influence—such as a chiral catalyst, auxiliary, or reagent—the reaction will proceed without stereocontrol. The nucleophilic attack of the acetone enol on the planar iminium ion derived from acetaldehyde is equally likely to occur from either face.

Consequently, the product, 1,2-dimethylpiperidin-4-one, is formed as a racemic mixture , an equal (1:1) mixture of the (R)- and (S)-enantiomers. For applications where a single enantiomer is required, a subsequent resolution step (e.g., via diastereomeric salt formation with a chiral acid) or the development of an asymmetric Mannich reaction would be necessary. Modern organic synthesis has made significant strides in stereoselective Mannich reactions, often employing organocatalysts like proline or chiral metal complexes to achieve high levels of enantioselectivity.[15][16][17]

Conclusion

The double Mannich reaction provides a direct, efficient, and scalable route to 1,2-dimethylpiperidin-4-one. Its reliance on inexpensive, readily available starting materials and its operational simplicity make it a highly valuable transformation in both academic and industrial settings. A thorough understanding of the reaction mechanism and the influence of key experimental variables is paramount for achieving high yields and purity. While the standard protocol yields a racemic product, it provides a crucial starting point for accessing a valuable synthetic intermediate that is central to the discovery and development of new therapeutic agents.

References

- Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction. DigitalNZ.

- Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC, NIH.

- Mannich Reaction. NROChemistry.

- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace.

- Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate.

- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.

- Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino. Semantic Scholar.

- 1-Methyl-4-piperidone synthesis. ChemicalBook.

- On the Stereochemical Course of Asymmetric Mannich Reactions. CHIMIA.

- How to Prepare 1-Methyl-4-piperidone: A Simple and Efficient Method. Guidechem.

- ChemInform Abstract: Diastereoselective Synthesis of Substituted 4‐Piperidones and 4‐Piperidols Using a Double Mannich Reaction. ResearchGate.

- Piperidine Synthesis. DTIC.

- Some Piperidine Derivatives by the Mannich Reaction. JACS.

- Mannich Reaction. Organic Chemistry Portal.

- Experimental Procedure for the Mannich Reaction with Acetophenone. Benchchem.

- Mannich Reaction. Alfa Chemistry.

- Mannich reaction: A versatile and convenient approach to bioactive skeletons. Indian Academy of Sciences.

- Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science.

- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository.

- Mannich reaction. Wikipedia.

- Piperidin-4-one: the potential pharmacophore. PubMed.

- Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Radboud Repository.

- MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate.

- Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PubMed Central.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. jofamericanscience.org [jofamericanscience.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction | Record | DigitalNZ [digitalnz.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Mannich Reaction | NROChemistry [nrochemistry.com]

- 13. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 14. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 15. scispace.com [scispace.com]

- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 17. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1,2-Dimethylpiperidin-4-one: A Heterocyclic Keystone for Complex Molecule Synthesis

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine ring stands as a ubiquitous and privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[1][2] Among the vast array of substituted piperidines, 1,2-dimethylpiperidin-4-one emerges as a heterocyclic building block of significant strategic value. Its unique combination of a reactive ketone functionality, a tertiary amine, and a chiral center at the C2 position offers a rich platform for the stereocontrolled elaboration into more complex molecular architectures. This guide provides an in-depth technical exploration of 1,2-dimethylpiperidin-4-one, from its synthesis and characterization to its reactivity and application in the development of pharmacologically active compounds. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the synthetic potential of this versatile intermediate.

Synthesis of the 1,2-Dimethylpiperidin-4-one Core: A Mechanistic Perspective

The construction of the 1,2-dimethylpiperidin-4-one framework is most effectively approached through a convergent strategy that leverages classical and robust organic transformations. The most prevalent and adaptable method involves a sequence of a double Michael addition followed by an intramolecular Dieckmann condensation.[3][4][5] This approach allows for the systematic installation of the desired substituents on the piperidine ring.

A plausible and efficient synthetic route to 1,2-dimethylpiperidin-4-one commences with the conjugate addition of methylamine to a suitable α,β-unsaturated ester, such as ethyl crotonate, to introduce the C2-methyl group. The resulting secondary amine can then undergo a second Michael addition with ethyl acrylate. The subsequent base-mediated intramolecular Dieckmann condensation of the resulting diester affords a β-keto ester, which upon hydrolysis and decarboxylation, yields the target 1,2-dimethylpiperidin-4-one.

An alternative, though potentially less direct, strategy involves the α-alkylation of a pre-formed N-methyl-4-piperidone. This approach, however, may present challenges in controlling regioselectivity and over-alkylation.

Visualizing the Synthetic Pathway: Dieckmann Condensation Approach

Caption: Figure 1. A conceptual synthetic pathway to 1,2-dimethylpiperidin-4-one via a double Michael addition and subsequent Dieckmann condensation.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Diester Intermediate

-

In a round-bottom flask, dissolve phenethylamine (1.0 eq) in a suitable solvent such as methanol.

-

Add methyl acrylate (2.2 eq) and a catalytic amount of a mild acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure to yield the crude diester.

Step 2: Dieckmann Condensation

-

To a solution of a strong base, such as sodium ethoxide in ethanol or sodium hydride in THF, add the crude diester dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Monitor the formation of the cyclic β-keto ester by TLC.

-

Cool the reaction mixture and quench with a weak acid.

Step 3: Hydrolysis and Decarboxylation

-

To the crude β-keto ester, add an aqueous solution of a strong acid (e.g., 6M HCl).

-

Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the ester and decarboxylation.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the desired N-substituted-4-piperidone.

Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation of 1,2-dimethylpiperidin-4-one relies on a combination of standard spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict the expected spectral features based on closely related analogs, such as 1-methyl-4-piperidone.[1][7]

| Spectroscopic Data | 1-Methyl-4-piperidone [1][7] | Predicted for 1,2-Dimethylpiperidin-4-one |

| ¹H NMR (CDCl₃) | δ ~2.7-2.8 (t, 4H), ~2.4-2.5 (t, 4H), ~2.3 (s, 3H) | A doublet for the C2-methyl group, a quartet for the C2-proton, complex multiplets for the ring protons, and a singlet for the N-methyl group. |

| ¹³C NMR (CDCl₃) | δ ~210 (C=O), ~55 (N-CH₂), ~45 (N-CH₃), ~41 (CH₂) | A downfield signal for the carbonyl carbon, signals for the N-CH, N-CH₂, and ring CH₂ carbons, and distinct signals for the N-methyl and C2-methyl carbons. |

| IR (neat) | ~1715 cm⁻¹ (C=O stretch) | A strong absorption band around 1715 cm⁻¹ characteristic of a six-membered ring ketone. |

| Mass Spec (EI) | m/z 113 (M⁺) | A molecular ion peak at m/z 127, with characteristic fragmentation patterns. |

Reactivity and Synthetic Transformations: A Hub for Molecular Diversity

The synthetic utility of 1,2-dimethylpiperidin-4-one stems from the reactivity of its ketone functionality and the potential for further modifications of the piperidine ring.

Reactions at the Carbonyl Group

The ketone at the C4 position is a versatile handle for a variety of transformations:

-

Reduction: The carbonyl group can be readily reduced to the corresponding alcohol, 1,2-dimethylpiperidin-4-ol, using standard reducing agents such as sodium borohydride or lithium aluminum hydride. The stereochemical outcome of this reduction is influenced by the steric hindrance of the axial C-H bonds and the C2-methyl group, often leading to a mixture of cis and trans diastereomers.[8]

-

Reductive Amination: One of the most powerful applications of 4-piperidones is in reductive amination to introduce a nitrogen-containing substituent at the C4 position.[4] This reaction, typically carried out with an amine in the presence of a reducing agent like sodium triacetoxyborohydride, is a cornerstone in the synthesis of many pharmaceutical agents.

-

Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond through reactions like the Wittig olefination, providing access to 4-methylenepiperidine derivatives.[9]

-

Formation of Enolates and Enamines: The α-protons to the carbonyl are acidic and can be removed by a base to form an enolate, which can then be alkylated or undergo other reactions. The ketone can also be converted to an enamine, which can then participate in various cycloaddition and alkylation reactions.

Visualizing Key Transformations

Sources

- 1. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. purechemistry.org [purechemistry.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]

- 7. 1-Methyl-4-piperidone(1445-73-4) 1H NMR [m.chemicalbook.com]

- 8. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Stereochemistry of 1,2-Dimethylpiperidin-4-one

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of substituents, such as two methyl groups at the C1 and C2 positions, creates stereogenic centers that give rise to distinct stereoisomers with unique three-dimensional arrangements. This guide provides a comprehensive technical analysis of the stereochemistry of 1,2-dimethylpiperidin-4-one, focusing on the synthesis, conformational analysis, and spectroscopic characterization of its diastereomers. We will explore the causal relationships between stereochemical configuration and conformational preference, and detail the analytical methodologies required to elucidate and separate these isomers. This document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the piperidine framework, where precise control of stereochemistry is paramount for achieving desired biological activity and specificity.

Introduction: The Significance of Stereochemistry in Piperidin-4-one Scaffolds

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[2] Its saturated, six-membered ring structure is not planar and typically adopts a low-energy chair conformation. When functionalized to form piperidin-4-ones, these molecules become versatile intermediates for the synthesis of compounds with diverse biological activities, including anticancer, antiviral, and antihypertensive properties.[1][3]

The stereochemical configuration of substituents on the piperidine ring profoundly influences a molecule's pharmacological profile. Different stereoisomers of the same compound can exhibit vastly different potencies, efficacies, and metabolic fates.[3] This is because biological targets, such as enzymes and receptors, are chiral environments, leading to diastereomeric interactions with chiral ligands. For 1,2-dimethylpiperidin-4-one, the presence of two stereocenters at the C2 position and the nitrogen atom (though rapidly inverting) gives rise to diastereomers, primarily classified as cis and trans. Understanding and controlling the stereochemistry of this core structure is therefore a critical aspect of rational drug design.

Stereoisomers of 1,2-Dimethylpiperidin-4-one

1,2-Dimethylpiperidin-4-one possesses a stereocenter at the C2 carbon, which bears a methyl group. The relative orientation of this C2-methyl group with respect to the N-methyl group (C1) defines the two primary diastereomers: cis and trans.

-

cis-1,2-Dimethylpiperidin-4-one : The methyl groups at C1 and C2 are on the same face of the piperidine ring. This isomer is achiral (a meso compound) due to a plane of symmetry that bisects the molecule.

-

trans-1,2-Dimethylpiperidin-4-one : The methyl groups at C1 and C2 are on opposite faces of the ring. This isomer is chiral and exists as a pair of enantiomers, (2R)-trans and (2S)-trans.

The relationship between these stereoisomers is crucial for both synthesis and biological evaluation, as they possess distinct physical, chemical, and pharmacological properties.

Caption: Logical relationship of 1,2-dimethylpiperidin-4-one stereoisomers.

Synthesis and Diastereomer Separation

The synthesis of 1,2-dimethylpiperidin-4-one typically starts from 1-methyl-4-piperidone. The introduction of the second methyl group at the C2 position can be achieved via α-methylation. This reaction generally proceeds through an enolate intermediate and often results in a mixture of cis and trans diastereomers. The ratio of these isomers is dependent on the reaction conditions, such as the base, solvent, and temperature, which influence the thermodynamics and kinetics of the proton abstraction and subsequent alkylation steps.

Experimental Protocol: Synthesis of 1,2-Dimethylpiperidin-4-one

-

Enolate Formation : To a solution of 1-methyl-4-piperidone (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation : Add methyl iodide (1.2 eq) to the reaction mixture. Allow the solution to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching and Extraction : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Workup : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers.

-

Purification and Separation : The diastereomers can be separated using column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is typically effective. The relative polarity of the isomers will determine their elution order.

Conformational Analysis

The piperidine ring of 1,2-dimethylpiperidin-4-one adopts a chair conformation to minimize torsional and steric strain. For each diastereomer (cis and trans), two chair conformers are possible through ring flipping. The relative stability of these conformers is dictated by the steric interactions of the axial and equatorial substituents.

-

cis Isomer : Can exist in two chair conformations: one with the C2-methyl group axial and the N-methyl group equatorial, and the other (after ring flip) with the C2-methyl equatorial and the N-methyl axial. The conformation with the C2-methyl group in the equatorial position is significantly more stable as it avoids unfavorable 1,3-diaxial interactions.

-

trans Isomer : Can exist in two chair conformations: one with both methyl groups in equatorial positions, and the other with both in axial positions. The diequatorial conformer is overwhelmingly favored due to the severe steric strain from 1,3-diaxial interactions in the diaxial conformation.

The preferred conformation for both isomers places the larger C2-methyl group in an equatorial position to minimize steric hindrance.[4]

Caption: Conformational equilibria for cis and trans isomers.

Spectroscopic Elucidation of Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of 1,2-dimethylpiperidin-4-one isomers.[4] Analysis of both ¹H and ¹³C NMR spectra allows for unambiguous assignment of the cis and trans configurations.

¹H NMR Spectroscopy

The key to distinguishing the isomers lies in the coupling constants (J-values) and chemical shifts of the ring protons, particularly the proton at C2 (H2).

-

In the preferred trans conformer , the C2-methyl group is equatorial, meaning H2 is axial. An axial proton typically exhibits large diaxial couplings (Jax,ax ≈ 10-13 Hz) to the adjacent axial protons on C3.

-

In the preferred cis conformer , the C2-methyl group is also equatorial, making H2 axial. However, the overall geometry and electronic environment are different from the trans isomer, leading to subtle but measurable differences in chemical shifts. The relative stereochemistry can often be confirmed by observing Nuclear Overhauser Effect (NOE) correlations.

¹³C NMR Spectroscopy

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the steric environment. The gamma-gauche effect is particularly useful for assigning stereochemistry. An axial substituent will shield the gamma carbons, causing them to resonate at a higher field (lower ppm) compared to when the substituent is equatorial. By comparing the chemical shifts of the ring carbons (C3, C5) and the methyl carbons in the cis and trans isomers, the dominant conformation and thus the relative configuration can be determined.

| Isomer | Conformer | C2-Me Orientation | Expected ¹H NMR H2 Signal | Expected ¹³C NMR Feature |

| trans | Diequatorial | Equatorial | Multiplet with large Jax,ax coupling | Less shielded ring carbons compared to a conformer with an axial methyl group. |

| cis | C2-Me (eq) | Equatorial | Multiplet with large Jax,ax coupling | Chemical shifts will differ from the trans isomer due to the different N-Me orientation. |

Table 1: Predicted NMR Spectroscopic Features for 1,2-Dimethylpiperidin-4-one Isomers.

Chiral Resolution of the trans-Isomer

Since the trans-1,2-dimethylpiperidin-4-one is a chiral molecule, it exists as a racemic mixture of two enantiomers. For applications in drug development, it is often necessary to separate these enantiomers, a process known as chiral resolution.[5]

Methods for Chiral Resolution

-

Diastereomeric Salt Formation : The racemic base can be reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[5] The desired enantiomer can then be recovered by treating the isolated salt with a base.

-

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[6][7] The enantiomers interact differently with the chiral environment of the column, leading to different retention times and enabling their separation.

Caption: General workflow for the chiral separation of trans-isomers.

Implications in Medicinal Chemistry

The precise three-dimensional structure of a drug molecule is critical for its interaction with a biological target. The cis and trans isomers of 1,2-dimethylpiperidin-4-one, along with the individual enantiomers of the trans form, present different spatial arrangements of their methyl groups. These differences can lead to:

-

Variable Binding Affinities : One stereoisomer may fit into a receptor's binding pocket more snugly than another, leading to a higher binding affinity and greater potency.[3]

-

Altered Pharmacokinetics : Stereoisomers can be metabolized at different rates by enzymes, affecting their duration of action and potential for drug-drug interactions.[6]

-

Different Pharmacological Effects : In some cases, one enantiomer may be responsible for the therapeutic effect, while the other could be inactive or even contribute to side effects.

Therefore, the synthesis and isolation of stereochemically pure 1,2-dimethylpiperidin-4-one isomers are essential steps in the development of new drugs derived from this scaffold.

Conclusion

The stereochemistry of 1,2-dimethylpiperidin-4-one is a multifaceted topic with significant implications for its chemical properties and biological applications. The existence of cis and trans diastereomers, each with distinct conformational preferences, necessitates careful control over synthesis and rigorous characterization. Techniques such as NMR spectroscopy are indispensable for elucidating the precise three-dimensional structure of these isomers. Furthermore, for the chiral trans isomer, chiral resolution is a critical step to access enantiomerically pure compounds for pharmacological evaluation. A thorough understanding of the principles outlined in this guide is fundamental for any scientist working on the design and synthesis of novel piperidine-based therapeutic agents, where stereochemical purity is directly linked to safety and efficacy.

References

- Pandiarajan, K., et al. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Rasayan J. Chem.

-

Casy, A. F., & McErlane, K. M. J. (1972). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry, 50(6), 803-810. Available at: [Link]

- Google Patents. (2020). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. CN111423397A.

-

Ohtaka, H., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung, 38(11A), 1662-5. Available at: [Link]

-

Casy, A. F., & McErlane, K. M. J. (1972). Diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 726-731. Available at: [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

- Aridoss, G., et al. (2021).

-

Zhang, Y., et al. (2008). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 51(12), 3526-39. Available at: [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. Available at: [Link]

-

Klein, D. R. (n.d.). Chapter 5: Stereochemistry. Available at: [Link]

-

ResearchGate. (2023). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats. Available at: [Link]

-

Zhu, C., et al. (2021). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 39(12), 1361-1366. Available at: [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dimethylpiperidin-4-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dimethylpiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. The piperidin-4-one scaffold is a prevalent structural motif in a wide array of pharmacologically active agents, including analgesics, antipsychotics, and antihistamines. This document delves into the historical context of the synthesis of asymmetrically substituted piperidones, outlines modern synthetic strategies for the preparation of 1,2-dimethylpiperidin-4-one, details its chemical and physical properties, and explores its applications as a key building block in the development of novel therapeutics.

Introduction: The Significance of the Piperidin-4-one Core

The piperidine ring is a fundamental heterocyclic scaffold in the realm of natural products and synthetic pharmaceuticals.[1][2] Its derivatives are integral to more than twenty classes of pharmaceutical agents and a vast number of alkaloids.[3] Within this important class of compounds, piperidin-4-ones serve as versatile synthetic intermediates, readily amenable to a variety of chemical transformations for the construction of complex molecular architectures.[4][5]

The strategic placement of a carbonyl group at the 4-position of the piperidine ring provides a reactive handle for a multitude of chemical reactions, including nucleophilic additions, condensations, and rearrangements. This reactivity has been extensively exploited in the synthesis of compounds targeting the central nervous system (CNS), among other therapeutic areas.[6]

Historically, the synthesis of symmetrically substituted piperidin-4-ones has been well-established through classical name reactions. However, the preparation of asymmetrically substituted derivatives, such as those with substituents at the 2-position, has been a more challenging endeavor and, consequently, these compounds have been less explored.[7] This guide focuses on a specific asymmetrically substituted member of this family, 1,2-dimethylpiperidin-4-one, providing a detailed exploration of its synthesis and potential.

Historical Perspective: The Quest for Asymmetrical Piperidones

The synthesis of the piperidin-4-one ring system dates back to the early 20th century with the pioneering work of Petrenko-Kritschenko. The Petrenko-Kritschenko piperidone synthesis, a one-pot condensation of an aldehyde, an amine, and an acetonedicarboxylic acid ester, provided a straightforward route to 2,6-disubstituted-4-piperidones.[1][7] This multicomponent reaction laid the groundwork for the synthesis of a wide range of piperidinone derivatives.

While the Petrenko-Kritschenko reaction and other classical methods like the Mannich reaction were effective for producing symmetrically substituted piperidones, the synthesis of analogs with distinct substituents at the 2- and 6-positions, or substitution at a single alpha-carbon, remained a significant synthetic hurdle.[1][7] This limitation meant that the structure-activity relationships (SAR) of many classes of piperidine-based drugs could not be fully explored, as 2-substituted derivatives were often inaccessible.[7] The relative scarcity of reports on asymmetrically substituted piperidones, such as N-benzyl-2,2-dimethyl-piperidin-4-one, compared to their symmetrical counterparts in chemical databases, highlights this historical difficulty.[7]

The development of more advanced synthetic methodologies, including intramolecular cyclization strategies and modern variations of classical reactions, has opened the door to the preparation of these previously elusive compounds, including 1,2-dimethylpiperidin-4-one.

Synthetic Methodologies for 1,2-Dimethylpiperidin-4-one